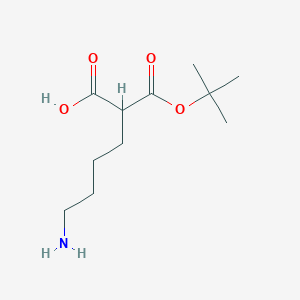

Boc-Epsilon-Aminocaproic acid

Description

Contextualization within Amino Acid Chemistry and Derivatives

Amino acids are the fundamental units of proteins, characterized by the presence of both an amine and a carboxylic acid functional group. While the 20 proteinogenic amino acids are central to biochemistry, a vast world of non-natural and derivatized amino acids exists, offering chemists a greatly expanded toolbox. Boc-Epsilon-Aminocaproic acid falls into the category of ω-amino acids, where the amino group is located at the end of an aliphatic chain (the ω-position) rather than on the alpha-carbon adjacent to the carboxyl group.

The "Boc" prefix signifies the presence of a tert-butyloxycarbonyl protecting group attached to the amino group. cymitquimica.com This protecting group is crucial in synthetic chemistry as it temporarily blocks the reactivity of the amine, preventing it from participating in unwanted side reactions during a multi-step synthesis. researchgate.net The Boc group is known for its stability under a range of conditions but can be readily removed under mild acidic conditions, a feature that is highly desirable in the synthesis of sensitive molecules. chemicalbook.com

Overview of its Strategic Importance in Chemical Synthesis

The strategic importance of this compound lies in its dual functionality. The carboxylic acid end can readily react with amines to form stable amide bonds, while the Boc-protected amine can be deprotected to reveal a reactive primary amine. chemicalbook.com This "one-end-reactive" nature allows for its controlled and sequential incorporation into larger molecules.

Its six-carbon backbone provides a flexible and hydrophobic spacer element. mdpi.com This linker capability is exploited in various fields, from peptide synthesis to the development of PROTACs (Proteolysis Targeting Chimeras), where it can connect a protein-binding ligand to an E3 ligase-recruiting moiety. chemicalbook.com

Role as a Building Block in Complex Molecular Architectures

The versatility of this compound makes it a key component in the construction of a diverse array of complex molecules. In peptide science, the incorporation of this ω-amino acid can introduce conformational flexibility or act as a hinge region in synthetic peptides. It is also instrumental in creating cyclic peptides and other constrained structures.

Beyond peptides, its use extends to the synthesis of functionalized polymers, supramolecular assemblies, and biomaterials. For instance, it can be used to modify the surface of materials to enhance biocompatibility or to introduce specific functionalities. The ability to precisely control the placement and reactivity of the amino and carboxyl groups is fundamental to its role in creating these sophisticated architectures.

Historical Perspectives on Epsilon-Aminocaproic Acid (EACA) Research

The parent compound, Epsilon-Aminocaproic acid (EACA), has a significant history, primarily in the medical field. As a lysine (B10760008) analogue, it acts as an inhibitor of enzymes that bind to lysine residues, such as plasmin, which is involved in the breakdown of blood clots (fibrinolysis). wikipedia.org This property led to its clinical use as an antifibrinolytic agent to control bleeding, a practice that dates back to the mid-20th century. mdpi.commdpi.com

Research into EACA has explored its efficacy in various surgical settings, including cardiac and spinal surgeries, to reduce blood loss and the need for transfusions. clinicaltrials.govnih.gov Studies have also investigated its potential in other areas, such as in the management of bleeding in patients with hematologic malignancies and as a potential therapy for certain hemorrhagic disorders in veterinary medicine. researchgate.netvin.com The development of Boc-protected EACA built upon this foundation, transforming a therapeutic agent into a versatile synthetic tool.

Academic Research Trajectories of Protected ω-Amino Acids

The field of protected ω-amino acids has seen significant growth, driven by the increasing demand for more sophisticated and functionalized molecules. Research has focused on developing efficient methods for the synthesis of enantiopure ω-amino acids with various side chains and lengths. thieme-connect.com

A major area of investigation is their application in "click chemistry," a set of powerful and reliable reactions for joining molecules together. researchgate.net For example, ω-azido and ω-alkynyl protected amino acids are used as building blocks for creating "clickable" peptides, which can be easily modified or cyclized. researchgate.net

Furthermore, research into novel protecting groups and strategies for their selective removal continues to be an active area. The development of Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids, for instance, has provided an alternative to the Boc/Bn strategy, offering different deprotection conditions and expanding the possibilities for complex peptide synthesis. acs.org The overarching trend is towards creating a diverse palette of protected ω-amino acids that allow for the precise and efficient construction of molecules with tailored properties and functions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 6404-29-1 |

| Appearance | Solid |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Slightly soluble in water. chemicalbook.com |

| Boiling Point | 166°C at 0.3 mmHg |

Table 2: Key Applications in Academic Research

| Application Area | Description |

| Peptide Synthesis | Incorporated as a flexible linker or to create non-natural peptide structures. cymitquimica.com |

| PROTACs | Used as a linker to connect the two active domains of the molecule. chemicalbook.com |

| Bioconjugation | The carboxylic acid can be activated to react with primary amines on biomolecules. cymitquimica.com |

| Supramolecular Chemistry | Employed in the design of self-assembling molecules and hydrogels. acs.org |

| Materials Science | Used to functionalize surfaces and synthesize modified polymers. |

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(9(13)14)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,14) |

InChI Key |

VNTPPTFQTSGONS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Boc Epsilon Aminocaproic Acid

Advanced Strategies for Boc-Protection of Epsilon-Aminocaproic Acid

The protection of the amino group in epsilon-aminocaproic acid is a fundamental step to control its reactivity during subsequent chemical modifications. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions.

The introduction of the Boc group onto the nitrogen atom of epsilon-aminocaproic acid is typically achieved through N-tert-butyloxycarbonylation. This reaction involves the treatment of the amino acid with a reagent that delivers the Boc group. Various methods have been developed to perform this transformation efficiently and with high selectivity. mychemblog.comorganic-chemistry.org These techniques often aim to minimize side reactions and ensure a high yield of the desired N-protected product. rsc.org A catalyst-free approach for N-tert-butyloxycarbonylation of amines in water has been reported, offering an environmentally friendly alternative. organic-chemistry.orgnih.gov This method has been shown to be highly chemoselective, avoiding the formation of common side products such as isocyanates and ureas. organic-chemistry.orgnih.gov

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most frequently used reagent for the Boc protection of amines. chemicalbook.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate anion, which then abstracts a proton from the protonated amine. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com

The reaction can be carried out under various conditions, including in the presence of a base such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), or even in water without a catalyst. organic-chemistry.orgchemicalbook.comwikipedia.org The choice of solvent and base can influence the reaction rate and yield. For instance, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of amines. organic-chemistry.org

Table 1: Comparison of N-tert-Butyloxycarbonylation Techniques

| Technique | Reagent | Catalyst/Solvent | Key Advantages |

|---|---|---|---|

| Standard Method | Boc₂O | Base (e.g., NaOH, DMAP) in organic solvent (e.g., THF, DCM) | Widely applicable, good yields. chemicalbook.comwikipedia.org |

| Aqueous Method | Boc₂O | Water | Catalyst-free, environmentally friendly, high chemoselectivity. organic-chemistry.orgnih.gov |

| HFIP Method | Boc₂O | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Efficient, recyclable catalyst, avoids side reactions. organic-chemistry.org |

Synthesis of Epsilon-Aminocaproic Acid Precursors

Epsilon-aminocaproic acid serves as the essential precursor for the synthesis of Boc-Epsilon-Aminocaproic acid. It can be produced through various synthetic routes, with the hydrolysis of ε-caprolactam being a prominent method. wikipedia.org

The ring-opening hydrolysis of ε-caprolactam is a common industrial method to produce epsilon-aminocaproic acid. wikipedia.org This process can be catalyzed by either acids or bases.

Acid-catalyzed hydrolysis: This method typically involves heating ε-caprolactam with a strong acid like hydrochloric acid. orgsyn.org The process results in the formation of the hydrochloride salt of epsilon-aminocaproic acid, which can then be neutralized to obtain the free amino acid.

Base-catalyzed hydrolysis: Alkaline hydrolysis, for example using barium hydroxide, is another effective method. google.com In this process, the barium salt of the acid is formed, which can then be converted to the free acid by treatment with carbon dioxide. google.com

The reaction conditions, such as temperature and catalyst concentration, are crucial for achieving high yields and purity. For instance, a method using barium hydroxide in a mixed solvent of water and dimethyl sulfoxide (B87167) (DMSO) has been shown to produce very pure epsilon-aminocaproic acid with a yield of 96% of the theoretical amount. google.com The hydrolytic ring-opening polymerization of ε-caprolactam is also a key step in the production of Nylon-6, where epsilon-aminocaproic acid is an intermediate. mdpi.com

In recent years, enzymatic and biocatalytic methods have gained attention as greener alternatives for the synthesis of epsilon-aminocaproic acid and its derivatives. mdpi.com These methods offer high selectivity and operate under mild reaction conditions. Enzymes, such as hydrolases, can be employed to catalyze the ring-opening of ε-caprolactam. While the direct enzymatic synthesis of epsilon-aminocaproic acid is an area of ongoing research, enzymatic polymerizations using related precursors highlight the potential of biocatalysis in this field. mdpi.com For example, lipase (B570770) B from Candida antarctica (CALB) has been used for the enzymatic polymerization of ε-caprolactone, a related cyclic ester. mdpi.com

Derivatization Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a reactive site for various derivatization reactions, allowing for its incorporation into larger molecules such as peptides or for the attachment of other functional groups. nih.gov

Common derivatization reactions include:

Esterification: The carboxylic acid can be converted to an ester. In peptide synthesis, the side chains of amino acids are often protected as benzyl (B1604629) esters. peptide.com

Amide bond formation: The carboxylic acid can be coupled with an amine to form an amide bond. This is a fundamental reaction in peptide synthesis. nih.gov To facilitate this reaction, the carboxylic acid is often activated, for example, by converting it to an active ester.

Formation of active esters: A particularly useful derivative is the N-hydroxysuccinimide (OSu) ester of this compound. cymitquimica.com This compound is a stable, amine-reactive reagent that readily forms amide bonds with primary amines. cymitquimica.com

The choice of derivatization strategy depends on the desired final product and the compatibility with other functional groups present in the molecule. For instance, in solid-phase peptide synthesis, the carboxylic acid group is typically anchored to a solid support. peptide.com

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Functional Group | Key Applications |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst | Ester | Protection of carboxylic acid, synthesis of ester derivatives. peptide.com |

| Amide Bond Formation | Amine, Coupling agent (e.g., EDC, HATU) | Amide | Peptide synthesis, bioconjugation. chemicalbook.com |

Amide Bond Formation with Primary Amines

The formation of an amide bond is a cornerstone of peptide chemistry and a frequent transformation involving this compound. This reaction entails the coupling of the carboxylic acid moiety with a primary amine. A variety of coupling reagents have been developed to facilitate this process, which typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives serve to form an active ester intermediate, which then reacts with the primary amine to yield the desired amide. The use of EDC and HOBt is a well-established method for amide bond formation. Another effective coupling system is the use of phosphonium (B103445) salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), or uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents are known for their high efficiency and low rates of racemization when coupling chiral amino acids.

The general reaction scheme for the amide bond formation between this compound and a primary amine (R-NH₂) using a coupling reagent is depicted below:

Boc-NH-(CH₂)₅-COOH + R-NH₂ + Coupling Reagent → Boc-NH-(CH₂)₅-CONH-R + Byproducts

The choice of coupling reagent and reaction conditions can be tailored based on the specific primary amine being used and the desired purity of the final product. For instance, the use of EDC in combination with DMAP and a catalytic amount of HOBt has been described as a convenient protocol for the synthesis of amide derivatives, even with electron-deficient amines. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if any) | Key Features |

|---|---|---|

| EDC | HOBt or NHS | Widely used, water-soluble byproducts. |

| DCC | HOBt or NHS | Highly efficient, but dicyclohexylurea byproduct can be difficult to remove. |

| PyBOP | - | High coupling efficiency, low racemization. |

| HBTU | DIPEA | Rapid and efficient coupling. |

Esterification and Other Carboxyl Activations

Beyond amide bond formation, the carboxylic acid group of this compound can undergo various other transformations, with esterification being a prominent example. Esterification is often a necessary step to protect the carboxyl group during subsequent reactions or to modify the solubility and reactivity of the molecule.

A common method for the esterification of N-Boc protected amino acids is the reaction with an alcohol in the presence of a catalyst. For instance, the use of trimethylchlorosilane in methanol (B129727) has been shown to be an effective method for preparing methyl esters of amino acids. mdpi.com Another approach involves the use of reagents like thionyl chloride with an alcohol, although care must be taken as the acidic conditions generated can potentially lead to the premature deprotection of the Boc group. rsc.org The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is another mild and effective method that is compatible with the Boc protecting group. umontpellier.fr

Other carboxyl activations include the formation of acid chlorides or active esters. The conversion to an acid chloride can be achieved using reagents like thionyl chloride or oxalyl chloride. However, the high reactivity of the acid chloride may not be compatible with all substrates. The formation of active esters, such as N-hydroxysuccinimide (NHS) esters, provides a more stable yet reactive intermediate that can be isolated and subsequently reacted with a nucleophile.

Table 2: Methods for Esterification and Carboxyl Activation

| Transformation | Reagent(s) | Notes |

|---|---|---|

| Methyl Esterification | Methanol, Trimethylchlorosilane | Good to excellent yields at room temperature. mdpi.com |

| Esterification (General) | Alcohol, DCC, DMAP (Steglich) | Mild conditions, compatible with Boc group. umontpellier.fr |

| Acid Chloride Formation | Thionyl chloride or Oxalyl chloride | Highly reactive intermediate. |

| NHS Ester Formation | N-hydroxysuccinimide, DCC or EDC | Stable, isolable active ester. |

Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of the Boc group on this compound is a critical step in many synthetic sequences, allowing for the subsequent functionalization of the newly liberated primary amine.

Acid-Labile Deprotection Conditions

The most common method for the removal of the Boc group is through acidolysis. pitt.edu A variety of acidic reagents can be employed for this purpose, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a standard and highly effective method for Boc deprotection. umontpellier.frnih.gov Typically, a solution of 20-50% TFA in DCM is used, and the reaction is often complete within a short period at room temperature.

For substrates that are sensitive to the harshness of TFA, milder acidic conditions can be employed. Hydrochloric acid (HCl) in an organic solvent like dioxane, ethyl acetate (B1210297), or methanol is a common alternative. nih.govwikipedia.org Other reported methods for N-Boc deprotection include the use of aqueous phosphoric acid, sulfuric acid, and various Lewis acids. wikipedia.orgcreative-peptides.com The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then typically eliminates to form isobutylene (B52900) gas. rsc.orgpitt.edu

Table 3: Common Acidic Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% TFA, Room Temperature, 30 min - 2h. umontpellier.fr |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 4M HCl in Dioxane, Room Temperature. wikipedia.org |

| Phosphoric acid | Tetrahydrofuran (THF) | Aqueous solution. creative-peptides.com |

Orthogonal Protection Scheme Considerations

In the synthesis of complex molecules, such as peptides or other multifunctional compounds, it is often necessary to employ multiple protecting groups that can be removed selectively without affecting others. This strategy is known as an orthogonal protection scheme. researchgate.net The Boc group plays a crucial role in such schemes due to its acid-labile nature, which is orthogonal to many other common protecting groups.

A classic example of an orthogonal protection scheme is the combination of the Boc group for the protection of the α-amino group and benzyl-based protecting groups (e.g., benzyl ester for the C-terminus and benzyl ethers for side chains) in peptide synthesis. The benzyl groups are typically removed by hydrogenolysis, which does not affect the Boc group. Conversely, the Boc group can be removed with acid without cleaving the benzyl-based protecting groups. beilstein-journals.org

Another widely used orthogonal partner to the Boc group is the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This allows for the selective deprotection of an Fmoc-protected amine in the presence of a Boc-protected amine, and vice versa. The choice of an orthogonal protection strategy is critical for the successful synthesis of complex molecules and must be carefully planned based on the stability of the various functional groups present in the molecule. researchgate.net

Boc Epsilon Aminocaproic Acid As a Key Building Block in Macromolecular and Supramolecular Chemistry

Applications in Peptide Synthesis

The unique structural properties of Boc-epsilon-aminocaproic acid make it a valuable component in modern peptide synthesis. The Boc group provides protection for the amine function, which is essential for the stepwise assembly of amino acid residues, while the six-carbon chain introduces flexibility and spacing within the peptide backbone.

Integration into Modified Peptide Chains

One significant application is to enhance the hydrophobicity of short synthetic peptides, which can improve their efficiency as antigens in immunoassays. A study focused on improving the coating efficiency of short peptides (5-10 residues) in indirect ELISA demonstrated that coupling epsilon-aminocaproic acid residues to the peptides during solid-phase synthesis dramatically increased their hydrophobicity. nih.gov This modification led to a superior adsorption ability on microplate wells compared to the unmodified peptides, resulting in a high signal-to-background ratio without altering the assay's specificity. nih.gov

In another area of research, peptides containing both L-lysine and epsilon-aminocaproic acid have been synthesized to investigate their potential as plasmin inhibitors. nih.gov The inclusion of the flexible aminocaproic acid chain is critical to the structure-activity relationship of these peptides. nih.gov

| Peptide Model | Modification | Observed Effect | Application |

|---|---|---|---|

| Streptavidin Binding Peptide (5 residues) | Addition of four epsilon-aminocaproic acid residues | Dramatically increased hydrophobicity and adsorption | Improved coating efficiency in indirect ELISA nih.gov |

| Short Peptides | Incorporation of L-lysine and epsilon-aminocaproic acid | Creation of effective and specific plasmin inhibitors nih.gov | Potential therapeutic agent for fibrinolysis modulation |

Solid-Phase Peptide Synthesis Incorporating this compound

This compound is seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS) protocols, particularly those utilizing the Boc/Bzl protection scheme. peptide.compeptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comcsic.es

The general cycle for incorporating this compound is as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting trifluoroacetate salt of the terminal amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The carboxyl group of the incoming this compound is activated by a coupling reagent (e.g., HATU, HBTU) and then reacted with the free amine of the resin-bound peptide to form a new peptide bond. peptide.com

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle. peptide.com

This cycle is repeated until the desired sequence is assembled. The use of the Boc protecting group is advantageous as it is stable to the coupling conditions but can be readily removed without cleaving the side-chain protecting groups (often benzyl-based) or the peptide from the resin, a concept known as "orthogonality". peptide.compeptide.com

Design of Unnatural Amino Acid Containing Peptides

As an unnatural amino acid, epsilon-aminocaproic acid allows for the design of peptides with novel structures and functions that are not accessible using only the 20 proteinogenic amino acids. Its flexible, six-carbon chain introduces significant conformational freedom into the peptide backbone, which can be exploited to create molecules with specific therapeutic properties.

Research into potential plasmin inhibitors has led to the synthesis of several short peptides that incorporate both L-lysine and epsilon-aminocaproic acid (EACA). nih.gov The study examined the effect of these synthetic peptides on the amidolytic activities of plasmin, thrombin, and trypsin. The results showed that the tripeptide amide Boc-EACA-L-Lys-EACA-NH2 was the most effective and specific inhibitor of plasmin among the compounds tested. nih.gov This highlights how the rational inclusion of an unnatural building block like epsilon-aminocaproic acid can lead to the development of highly specific bioactive peptides.

| Synthesized Peptide | Composition | Biological Activity |

|---|---|---|

| Tripeptide Amide | Boc-EACA-L-Lys-EACA-NH2 | Most effective and specific plasmin inhibitor in the study nih.gov |

| Various Di- and Tripeptides | Combinations of L-lysine and epsilon-aminocaproic acid | Screened for inhibitory effects on plasmin, thrombin, and trypsin nih.gov |

Role as a Flexible Linker in Bioconjugation and Probe Design

The linear six-carbon chain of epsilon-aminocaproic acid makes it an ideal flexible linker for connecting different molecular entities. The Boc-protected form is a key reagent in the synthesis of these complex structures, ensuring that the amine terminus can be selectively revealed for conjugation at the appropriate step.

Development of Biologically Active Conjugates

This compound is a versatile reagent for bioconjugation, where it serves to link biomolecules such as peptides to other molecules like fluorescent dyes, lipids, or drugs. cymitquimica.com For efficient coupling to primary amines on a target molecule, the carboxylic acid end of this compound is often activated, for instance, as an N-hydroxysuccinimide (OSu) ester. cymitquimica.com This activated form, Boc-6-Ahx-OSu, readily reacts with amines to form stable amide bonds. cymitquimica.com

The flexibility of the six-carbon linker is crucial, as it ensures that the conjugated molecules can maintain their proper conformation and biological activity. nih.gov It provides sufficient spatial separation to prevent steric hindrance between the conjugated partners. biosyn.com This approach is widely used in creating peptide-drug conjugates, labeled probes for diagnostic assays, and peptides modified for enhanced membrane transport.

Linker Design in PROTAC (Proteolysis-Targeting Chimeras) Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. nih.gov A PROTAC molecule consists of three components: a ligand that binds the POI, a ligand that binds an E3 ligase, and a linker that connects the two. researchgate.net

The linker is a critical determinant of a PROTAC's efficacy, as its length, flexibility, and composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov this compound and similar aliphatic chains are commonly used building blocks for constructing these linkers. nih.gov The flexibility of the aminocaproic acid chain allows the two ligands to adopt the optimal orientation required for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

The synthesis of PROTACs often involves a stepwise approach where a Boc-protected amine linker is first reacted with one of the ligands. nih.gov Following deprotection of the Boc group, the second ligand is attached to complete the PROTAC molecule. nih.gov The use of building blocks like this compound provides a modular and efficient way to synthesize libraries of PROTACs with varying linker lengths to optimize degradation activity.

| Linker Characteristic | Importance in PROTAC Design | Relevance of Epsilon-Aminocaproic Acid |

|---|---|---|

| Length | Affects the ability to form a stable ternary complex; too short can cause steric hindrance, too long can be unproductive. | Provides a defined length contribution (six-carbon chain) to the linker. |

| Flexibility | Allows the two ligands to orient themselves optimally for productive ternary complex formation. | The aliphatic chain offers significant rotational freedom. |

| Composition | Influences physicochemical properties like solubility and cell permeability. nih.gov | As an alkyl chain, it contributes to the overall lipophilicity of the linker. |

| Attachment Point | The connection point on each ligand is crucial for maintaining binding affinity and enabling complex formation. | This compound provides a reactive carboxyl group (or activated ester) for conjugation. |

Conjugation with Oligonucleotides for Enhanced Stability and Activity

This compound plays a pivotal role in this context, frequently employed as a flexible linker or spacer arm to attach other functional molecules to the oligonucleotide. researchgate.net The terminal carboxylic acid of the molecule can be activated, often by conversion to an N-hydroxysuccinimide (OSu) ester, to facilitate efficient coupling with primary amines on the oligonucleotide or a modifying agent. cymitquimica.com The six-carbon chain of the aminocaproic acid moiety provides spatial separation between the oligonucleotide and the conjugated molecule, which can be critical for maintaining the biological activity of both components.

The primary degradation pathway for ASOs involves breakdown by endonucleases and exonucleases. nih.gov Research into the stability of ASOs has shown that various chemical modifications can protect against this enzymatic degradation. Conjugation, often facilitated by linkers derived from this compound, is a key part of a broader strategy that includes modifications to the phosphate backbone and the ribose sugar of the nucleotide units. mdpi.com For instance, replacing the natural phosphodiester (PO) backbone with a phosphorothioate (PS) linkage enhances nuclease resistance and serum protein binding. mdpi.com Similarly, modifications at the 2'-O position of the ribose, such as 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'MOE), also protect against nuclease degradation. mdpi.com Studies have demonstrated that double-ended conjugation on an ASO can greatly improve its stability against enzymatic action. semanticscholar.org

The following table summarizes key findings from research on oligonucleotide modifications aimed at improving stability and activity.

| Modification Strategy | Effect on Oligonucleotide Properties | Research Finding |

| Phosphorothioate (PS) Backbone | Increases nuclease resistance; enhances binding to serum proteins. | PS modification helps the oligonucleotide evade degradation and prevents rapid kidney excretion. mdpi.com |

| 2'-O-Sugar Modifications (e.g., 2'-OMe, 2'-MOE) | Protects against nuclease degradation; increases duplex stability. | These changes aid in protecting the oligonucleotide from enzymatic breakdown. mdpi.com |

| Ligand Conjugation (general) | Can improve cellular uptake, stability, and target specificity. | Conjugation at the 3'-terminus can enhance resistance to exonucleases. |

| Double-Ended Conjugation | Significantly improves stability against enzymatic degradation. | In one study, a doubly conjugated antisense oligonucleotide was the most stable, with over 10% remaining after 7 hours in serum. semanticscholar.org |

Integration into Synthetic Polymeric Materials (Chemical Role)

The incorporation of amino acids and their derivatives into conventional synthetic polymers is a powerful strategy for creating advanced materials with tailored properties. While polymers composed solely of amino acids can have limitations such as poor thermal stability or insolubility in common organic solvents, creating hybrid systems with traditional polymers can introduce desirable characteristics like biocompatibility, biodegradability, and specific biological functionalities. researchgate.net

This compound serves as a bifunctional monomer or modifying agent in the synthesis of such hybrid polymers. Its chemical role is dictated by its distinct molecular components: the Boc-protected amine, the terminal carboxylic acid, and the flexible hexanoic acid backbone.

Boc-Protected Amine: The Boc group is a crucial element for controlled polymerization. It prevents the amine from reacting prematurely, allowing chemists to direct reactions to the carboxylic acid terminus. Once the desired reaction at the carboxyl end is complete, the Boc group can be selectively removed under mild acidic conditions, exposing the primary amine for subsequent polymerization or functionalization steps, such as the formation of an amide bond in the creation of a polyamide. chemicalbook.com

Terminal Carboxylic Acid: This functional group is the primary site for integration into a growing polymer chain. It can react with amine groups in the presence of activating agents (like EDC or HATU) to form stable amide bonds, a cornerstone of polyamide synthesis. chemicalbook.com This allows this compound to be incorporated as a repeating unit within a polymer backbone or as a pendant group attached to a pre-existing polymer.

Hexanoic Acid Backbone: The six-carbon aliphatic chain is more than just a spacer; it imparts specific physical properties to the resulting material. This flexible and hydrophobic segment can influence the polymer's crystallinity, solubility, and thermal characteristics. researchgate.netresearchgate.net By altering the length and nature of such linker segments, material scientists can fine-tune the mechanical and physical properties of the final polymer.

The integration of amino acid segments like this compound can be used to design novel hierarchical superstructures, as these segments introduce unique properties such as directional polarity and the capacity for specific noncovalent interactions. researchgate.net

The table below details the specific chemical role of each component of the this compound molecule during its integration into synthetic polymers.

| Molecular Component | Chemical Role in Polymer Synthesis | Impact on Final Polymer Properties |

| Boc-Protected Amine | Acts as a temporary protecting group, enabling controlled, stepwise synthesis. | Allows for the creation of well-defined polymer architectures. |

| Terminal Carboxylic Acid | Serves as a reactive site for polymerization, typically forming amide bonds. | Enables incorporation into the polymer backbone or as a side chain. |

| Aliphatic Six-Carbon Chain | Functions as a flexible and hydrophobic spacer unit. | Influences material properties such as flexibility, solubility, and thermal stability. researchgate.net |

Mechanistic and Biochemical Studies of Epsilon Aminocaproic Acid and Its Derivatives

Interactions with Serine Proteases and their Regulatory Systems

Epsilon-Aminocaproic acid and its analogs function as antifibrinolytic agents primarily by interfering with the activation of plasminogen into plasmin, a key serine protease in the fibrinolytic cascade. The core mechanism revolves around their structural similarity to the amino acid lysine (B10760008).

The antifibrinolytic effect of the aminocaproic acid structure is initiated by its binding to specific sites on plasminogen. Plasminogen contains several protein domains known as kringles, which possess lysine-binding sites (LBS). These sites are crucial for the attachment of plasminogen and plasmin to fibrin (B1330869), localizing their enzymatic activity to the site of the clot.

EACA acts as a lysine analog, reversibly occupying these lysine-binding sites on plasminogen. This binding prevents plasminogen from attaching to the fibrin clot, a necessary step for its efficient activation. Studies have quantified the binding of EACA to human plasminogen, revealing a complex interaction. There is one high-affinity or "strong" binding site and approximately five lower-affinity "weak" binding sites. The saturation of the weaker binding sites by EACA is associated with a significant conformational change in the plasminogen molecule.

| Parameter | Value | Reference |

| High-Affinity Site Dissociation Constant (Kd) | 0.009 mM | |

| Low-Affinity Site Dissociation Constant (Kd) | 5 mM | |

| Number of High-Affinity Sites | 1 | |

| Number of Low-Affinity Sites | ~5 |

This interaction is highly dependent on the kringle domains. Research using different fragments of plasminogen demonstrated that the inhibitory effects of EACA are mediated through these structures. Specifically, EACA potently inhibits the binding of native plasminogen (Glu-Pg) to streptokinase, but it is significantly less effective at inhibiting the binding of plasminogen fragments that lack certain kringle domains.

The primary mechanism of EACA and its derivatives is the inhibition of plasminogen activation. This is not typically a direct inhibition of the activators themselves, such as tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA). Instead, it is a competitive inhibition of the substrate, plasminogen. By binding to the lysine-binding sites on plasminogen, EACA prevents it from binding to fibrin. Since the activation of plasminogen by tPA is most efficient when both are bound to the fibrin surface, EACA effectively blocks the formation of the active complex, thereby inhibiting plasmin generation.

In the context of the bacterial activator streptokinase (SK), EACA has been shown to potently block the amidolytic activity of the SK-plasminogen complex. This inhibition occurs at concentrations nearly 10,000-fold lower than those required to inhibit the activity of plasmin itself. This indicates that EACA disrupts the formation of the activator complex and substrate binding through a kringle-dependent mechanism.

| Activator System | Type of Inhibition by EACA | Key Finding | Reference |

| tPA / uPA | Competitive (Substrate-directed) | Blocks plasminogen binding to fibrin, preventing efficient activation. | |

| Streptokinase (SK) | Inhibition of Activator Complex Formation | Potently inhibits the binding of Glu-plasminogen to SK (Ki = 5.7 µM). | |

| Trypsin | Noncompetitive | Inhibits the activation of plasminogen by trypsin in a noncompetitive manner. |

By competitively inhibiting the binding of plasminogen to fibrin and thereby preventing its activation, EACA and its derivatives effectively suppress the entire fibrinolytic pathway. The consequence of this action is the stabilization of fibrin clots against premature degradation. In a normal physiological state, the fibrinolytic system is tightly regulated to dissolve clots once tissue repair has occurred. The introduction of a lysine analog like EACA shifts this balance away from fibrinolysis and towards clot stability.

Structure-Activity Relationship (SAR) Investigations of Epsilon-Aminocaproic Acid Analogs

The development of EACA analogs aims to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules.

The synthesis of EACA derivatives often employs protecting group chemistry to allow for selective modification of the molecule. Boc-Epsilon-Aminocaproic acid is a key intermediate in this process. The tert-butoxycarbonyl (Boc) group protects the primary amine, preventing it from participating in reactions while modifications are made to the carboxylic acid terminus.

This strategy allows for the creation of a wide array of derivatives. For instance, the carboxylic acid can be converted into esters, amides, or coupled to other molecules to explore new interactions with the target enzymes. Synthetic pathways have been developed where tranexamic acid, a cyclic analog of EACA, is first esterified, then its amine is protected with a Boc group before subsequent conversion to an amide and further elaboration into novel heterocyclic derivatives like 1,2,3-triazoles. This highlights the utility of the Boc-protected scaffold in medicinal chemistry for generating libraries of compounds for screening. The goal of such derivatization is to enhance binding affinity to the kringle domains or to introduce new interactions that can modulate the compound's antifibrinolytic activity.

Computational methods are increasingly used to understand the binding of EACA and its analogs to their targets and to guide the design of new inhibitors. Molecular docking studies can simulate the interaction between a ligand, such as this compound, and the three-dimensional structure of a protein target, like the kringle domains of plasminogen.

These studies are built on the knowledge that both kringle 1 and kringle 2 domains are critical for molecular interactions within the coagulation and fibrinolytic systems. For example, it has been shown that both kringle 1 and kringle 2 of prothrombin interact with Factor Va during the assembly of the prothrombinase complex. Similarly, the antifibrinolytic action of EACA is dependent on its interaction with the kringle domains of plasminogen.

Docking simulations can predict the binding pose and estimate the binding affinity of novel EACA derivatives. These models can reveal key interactions, such as hydrogen bonds and electrostatic interactions between the ligand and specific amino acid residues (e.g., Arg35, Arg71) in the lysine-binding site of the kringle domain. For example, modeling of novel tranexamic acid derivatives showed that an oxygen atom in a 1,2,4-oxadiazolone ring could form a hydrogen bond with Arg71, potentially explaining its increased activity. By including the Boc group in the modeled ligand, researchers can assess how its size and chemical properties might influence binding, providing a rational basis for the design of new, more potent antifibrinolytic agents.

Influence on Cellular and Molecular Processes

Epsilon-Aminocaproic Acid (EACA) and its synthetic derivatives have been shown to modulate platelet responses, which are critical in hemostasis and thrombosis. Research indicates that while EACA itself has a certain range of activity, its derivatives can exhibit more potent antiplatelet effects.

Studies investigating various EACA derivatives demonstrated a significant inhibition of platelet aggregation induced by agonists like ADP and collagen. nih.govnih.gov Notably, these synthetic derivatives were found to be much stronger inhibitors of platelet aggregation in both platelet-rich plasma and whole blood when compared to the parent EACA compound. nih.gov However, regarding platelet adhesion to fibrinogen-coated surfaces, EACA and its derivatives showed a similar inhibitory effect. nih.govnih.gov This suggests a differential mechanism of action on aggregation versus adhesion pathways.

In the context of cardiopulmonary bypass (CPB), a clinical setting associated with significant platelet and leukocyte activation, EACA was found to be as effective as aprotinin (B3435010) in reducing peak monocyte-platelet adhesion. mdpi.comresearchgate.net This indicates that by inhibiting excessive plasmin activity, EACA can influence the interaction between monocytes and platelets. mdpi.com

Table 1: Effect of EACA Derivatives on Platelet Aggregation

| Compound | Inducer | Effect |

|---|---|---|

| Synthetic EACA Derivatives | ADP, Collagen | Stronger inhibition compared to EACA nih.gov |

| EACA | Thrombin | Similar inhibitory effect on adhesion as derivatives nih.gov |

| EACA | Post-CPB Activation | Reduced monocyte-platelet conjugate formation mdpi.com |

In the field of tissue engineering, fibrin hydrogels are widely used as scaffolds to support cell growth and tissue formation. drugbank.comresearchgate.net The stability of these scaffolds is crucial, as premature degradation can lead to construct failure before the cells have synthesized a sufficient extracellular matrix (ECM). nih.gov EACA plays a vital role as a fibrinolysis inhibitor in this context.

The primary mechanism of EACA is the inhibition of plasmin, a serine protease that degrades fibrin. drugbank.comnih.gov By inhibiting plasmin and its activators (like urokinase and tissue plasminogen activator), EACA effectively slows down the degradation of the fibrin scaffold. nih.gov This controlled degradation is essential for successful tissue regeneration.

Research has shown a direct correlation between the concentration of EACA and the rate of fibrinolysis. Increasing concentrations of EACA lead to a delayed and diminished production of Fibrin Degradation Products (FDPs). nih.gov This controlled environment has been shown to influence vascular smooth muscle cell (vSMC) proliferation and the deposition of ECM components like collagen and elastin (B1584352). nih.gov Studies have confirmed that a concentration of 5 µM EACA is adequate to inhibit fibrin degradation in cartilage tissue engineering models using human mesenchymal stem cells, without negatively affecting the chondrogenic differentiation process. drugbank.comresearchgate.net

Table 2: Impact of EACA on Fibrin Scaffold Dynamics

| EACA Concentration | Effect on Fibrin Degradation Products (FDP) | Consequence for Tissue Construct |

|---|---|---|

| Increasing Concentrations | Delayed and diminished FDP production nih.gov | Lower vSMC proliferation, decreased collagen & elastin deposition nih.gov |

| 5 µM | Adequate inhibition of fibrin degradation drugbank.com | No negative effect on chondrogenic differentiation of hMSCs drugbank.comresearchgate.net |

EACA has demonstrated significant radioprotective potential by mitigating the harmful effects of ionizing radiation on human cells. Studies on human peripheral blood mononuclear cells (PBMCs) have shown that pretreatment with EACA can protect cells from radiation-induced damage, including apoptosis (programmed cell death). nih.govmdpi.com

Exposure to low doses of X-ray radiation (ranging from 22.62 mGy to 67.88 mGy) was shown to induce cell death and apoptosis in PBMCs. mdpi.com However, the presence of EACA at a concentration of 50 ng/mL was able to prevent this cell death and suppress the apoptotic process. nih.govmdpi.com Further research has corroborated these findings, showing that EACA protects against DNA fragmentation and preserves cell viability following radiation exposure. This protective effect is crucial for maintaining the integrity of healthy tissues during radiation exposure.

A key mechanism underlying the radioprotective effects of EACA is its ability to function as an antioxidant. Ionizing radiation leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids.

Table 3: Radioprotective Effects of Epsilon-Aminocaproic Acid (EACA)

| Cellular Process | Effect of Radiation | Effect of EACA Pretreatment (50 ng/mL) |

|---|---|---|

| Cell Viability | Decreased | Prevents radiation-induced cell death nih.govmdpi.com |

| Apoptosis | Increased | Suppresses radiation-induced apoptosis mdpi.com |

| DNA Damage | Increased | Protects DNA from radiation-induced damage nih.gov |

| ROS Generation | Increased | Inhibits the formation of reactive oxygen species mdpi.com |

The interaction between Vascular Endothelial Growth Factor (VEGF) and its receptors, such as VEGFR1, is a critical signaling pathway that regulates angiogenesis—the formation of new blood vessels. Given the role of fibrinolysis in tissue remodeling and angiogenesis, the effect of the plasmin inhibitor EACA on this process has been investigated.

However, studies exploring the direct impact of EACA on angiogenesis have shown that it does not appear to directly modulate this pathway. In an aortic ring model of angiogenesis, EACA had no effect on either the angiogenic response or the rate of vascular regression. nih.gov This suggests that while EACA's role in controlling fibrin degradation is well-established, it does not exert a significant direct inhibitory or stimulatory effect on the VEGF/VEGFR1 signaling axis in this experimental context.

Lipoprotein(a), or Lp(a), is a particle in the blood whose high concentration is associated with an increased risk of vascular disease. nih.gov The assembly of Lp(a) involves the formation of a bond between apolipoprotein(a) [apo(a)] and apolipoprotein B-100. nih.gov This interaction is mediated by the binding of specific domains in apo(a) to lysine residues in apoB-100.

EACA, as a lysine analog, can interfere with this assembly process. nih.gov It acts as a competitive inhibitor, blocking the binding sites on apo(a) and thereby preventing the formation of the complete Lp(a) particle. nih.gov Studies have determined the inhibitory concentration (IC50) of EACA for Lp(a) assembly to be 4.8 mmol/L. This demonstrates a direct biochemical mechanism by which EACA can modulate the formation of a key cardiovascular risk factor.

Antimicrobial Properties and Mechanisms

While comprehensive studies focusing specifically on the antimicrobial properties of this compound are limited in publicly available literature, research into N-protected amino acids, including those with the tert-butyloxycarbonyl (Boc) protecting group, has revealed significant antimicrobial potential. This section explores the existing research on related compounds to infer the likely antimicrobial characteristics and mechanisms of this compound.

Research has demonstrated that single amino acids modified with simple protecting groups, such as Boc, can exhibit notable antibacterial activity. google.com These modified amino acids have been shown to be effective against a wide spectrum of both Gram-positive and Gram-negative bacteria. google.com This suggests that the introduction of the lipophilic Boc group to epsilon-aminocaproic acid could confer antimicrobial properties to the parent molecule, which itself is not typically characterized as a primary antimicrobial agent.

Detailed Research Findings

Studies on various Boc-protected amino acids have shown that they can act as antimicrobial agents independently and can also work synergistically with existing antibiotics to combat resistant bacterial strains. google.com For instance, research on a range of protected single amino acids (SAAs) indicated their efficacy against bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Vibrio cholera, and Enterococcus faecalis. google.com

The mechanism by which these protected amino acids exert their antimicrobial effects is thought to be related to their amphiphilic nature, which allows them to interact with and disrupt bacterial cell membranes. The lipophilic protecting group, such as Boc, can facilitate the insertion of the molecule into the lipid bilayer of the bacterial membrane, leading to increased permeability and ultimately cell death.

While specific minimum inhibitory concentration (MIC) values for this compound are not readily found in the reviewed literature, data for other Boc-protected amino acids can provide insight into the potential efficacy of this class of compounds. The following table presents the half-maximal inhibitory concentration (IC50) values for select Boc-protected amino acids against various bacterial strains, illustrating their antimicrobial potential.

Table 1: Antimicrobial Activity of Select Boc-Protected Amino Acids

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| Boc-Gln | E. coli | >500 |

| S. aureus | 250 | |

| B. subtilis | >500 | |

| P. aeruginosa | >500 | |

| V. cholera | 500 | |

| E. faecalis | >500 | |

| Boc-Val | E. coli | >500 |

| S. aureus | 250 | |

| B. subtilis | >500 | |

| P. aeruginosa | >500 | |

| V. cholera | 500 | |

| E. faecalis | >500 |

Data presented is illustrative of the antimicrobial activity of Boc-protected amino acids and is based on findings from related compounds. google.com Specific data for this compound was not available in the cited literature.

Furthermore, some research has utilized this compound (referred to as Boc-6-aminohexanoic acid) as a component in the synthesis of more complex molecules with antimicrobial activity. For example, it has been incorporated into novel glycopeptide antibiotics, resulting in analogues with improved activity against vancomycin-resistant Enterococcus (VRE). nih.gov In these cases, the Boc-protected compound serves as a building block, and the final product exhibits the antimicrobial effects.

Advanced Applications in Research and Development

Scaffold Engineering for Regenerative Medicine (Chemical Role)

The core structure of Boc-epsilon-aminocaproic acid, EACA, plays a significant chemical role in tissue engineering, particularly in the development of scaffolds for cartilage repair.

Fibrin (B1330869) hydrogels are widely used as a scaffold material in cartilage tissue engineering due to their biocompatibility and suitability for cell growth. nih.govmdpi.com However, a major limitation is their rapid degradation by the enzyme plasmin, which is produced by the cells seeded within the scaffold. nih.govresearchgate.net This premature degradation can compromise the structural integrity of the engineered tissue before a stable extracellular matrix is formed.

Epsilon-aminocaproic acid (EACA) addresses this issue by acting as a potent inhibitor of fibrinolysis (the breakdown of fibrin). nih.govnih.gov Chemically, EACA functions as a lysine (B10760008) analogue. It binds to the lysine-binding sites on plasminogen, preventing it from converting to its active form, plasmin. mdpi.com By inhibiting plasmin, EACA effectively slows down the degradation of the fibrin hydrogel, providing a more stable and durable scaffold for cells to proliferate, adhere, and form new tissue. nih.govmdpi.com This chemical intervention is crucial for maintaining the three-dimensional construct long enough for cartilage regeneration to occur. researchgate.net

A critical consideration when incorporating any stabilizing agent into a tissue scaffold is its potential impact on cellular behavior, specifically the differentiation of stem cells into the desired cell type. In cartilage engineering, this involves the chondrogenic differentiation of mesenchymal stem cells (MSCs).

Research has demonstrated that the inclusion of EACA to stabilize fibrin hydrogels does not negatively affect the chondrogenic differentiation process. nih.govresearchgate.net A key study investigated the effect of EACA on transforming growth factor beta-1 (TGF-β1)-induced chondrogenic differentiation of human bone marrow-derived MSCs. nih.gov Using a standard pellet culture system, the study found that a 5 µM concentration of EACA, which is sufficient to inhibit fibrin degradation, did not alter the expression of key chondrocytic marker genes. nih.gov

| Chondrocytic Marker Gene | Function | Effect of EACA (5 µM) | Reference |

| Aggrecan | Major proteoglycan in cartilage, provides load-bearing properties. | No significant effect on expression. | nih.gov |

| Collagen Type II | The primary collagenous component of hyaline cartilage. | No significant effect on expression. | nih.gov |

| Collagen Type X | Marker for hypertrophic chondrocytes. | No significant effect on expression. | nih.gov |

| SOX9 | Master transcription factor for chondrogenesis. | No significant effect on expression. | nih.gov |

These findings, supported by measurements of glycosaminoglycan production and histological staining, confirm that EACA is a useful plasmin inhibitor for cartilage tissue engineering applications, as it preserves the scaffold without interfering with the essential biological process of chondrogenesis. nih.gov

Radioprotection Studies and Potential Mechanisms

Recent studies have uncovered a potential role for EACA as a radioprotective agent, capable of mitigating the damaging effects of ionizing radiation on human cells. researchgate.netmdpi.com Research on human peripheral blood mononuclear cells (PBMCs) exposed to low doses of X-ray radiation showed that pretreatment with EACA offered significant protection against radiation-induced damage. mdpi.comnih.gov

Studies have quantified EACA's ability to prevent several key bio-effects induced by low-dose ionizing radiation:

Prevention of Cell Death: EACA was able to prevent cell death in PBMCs induced by X-ray radiation. mdpi.com

Reduction of DNA Damage: The compound demonstrated a capacity to protect DNA from radiation-induced damage. researchgate.net

Inhibition of Apoptosis: EACA was found to suppress radiation-induced apoptosis. mdpi.com

| Radiation Dose | Outcome Measured | Protective Effect of EACA (50 ng/mL) | Reference |

| 22.62 mGy | DNA Damage, Apoptosis | Significant reduction observed. | researchgate.net |

| 45.27 mGy | DNA Damage, Apoptosis | Significant reduction observed. | researchgate.net |

| 67.88 mGy | DNA Damage, Apoptosis | Significant reduction observed. | researchgate.net |

By preventing the formation of free radicals and subsequent DNA damage and apoptosis, EACA demonstrates potential as a radiopreventive agent. researchgate.netmdpi.com

Role in Drug Discovery Beyond Antifibrinolytics (Excluding Clinical Efficacy)

The aminocaproic acid structure is a valuable scaffold in medicinal chemistry for designing molecules that target specific biological processes beyond its well-known antifibrinolytic activity.

The chemical structure of aminocaproic acid, being a mimic of lysine, makes it an ideal starting point for designing competitive inhibitors for enzymes that recognize lysine residues. mdpi.com Its terminal carboxylate and amino groups provide anchor points for binding within enzyme active sites. This principle is exemplified by its action on plasminogen but can be extended to other enzymes. mdpi.comresearchgate.net

In drug design, the aminocaproic acid moiety can be incorporated into larger molecules to confer specificity and binding affinity. Medicinal chemists can modify the scaffold to enhance interactions with an enzyme's active site, potentially improving potency and selectivity. For instance, derivatives of EACA have been synthesized and evaluated as inhibitors for enzymes such as trypsin, chymotrypsin, and kallikrein, demonstrating that even slight modifications can alter the inhibitory profile. researchgate.net This "scaffold morphing" approach allows for the generation of novel molecules with potentially improved therapeutic properties. mdpi.com

Multi-drug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (ABCB1), which actively remove anticancer drugs from cells. nih.gov One strategy to combat MDR is the development of reversal agents that can inhibit these pumps.

While research directly linking this compound to MDR reversal is not extensively documented, its chemical properties make its core structure a candidate for incorporation into novel MDR modulators. The design of such molecules often involves creating structures that can competitively or non-competitively bind to the efflux pumps. nih.gov The flexibility and functional groups of the aminocaproic acid chain could be utilized as a linker or a pharmacophoric element within a larger inhibitor designed to block the drug-binding sites of transporters like P-glycoprotein. The development of peptide-based molecules and other novel compounds to reverse MDR is an active area of research, and versatile scaffolds like aminocaproic acid are valuable tools in these synthetic efforts. nih.gov

Analytical Methodologies for Epsilon Aminocaproic Acid and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of amino acids and their derivatives. Its high resolving power allows for the separation of target analytes from complex matrices.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands out as a highly sensitive and selective method for the determination of EACA in biological samples like human plasma. researchgate.netresearchgate.net This technique combines the separation power of HPLC with the precise mass detection of mass spectrometry.

The general workflow involves sample preparation, followed by chromatographic separation and mass spectrometric detection. researchgate.net Sample preparation for plasma samples can be achieved through protein precipitation with a solvent like acetonitrile (B52724) or by simple dilution. researchgate.netresearchgate.net An internal standard, such as a deuterated version of the analyte (e.g., aminocaproic D6 acid), is often used to ensure accuracy and precision. researchgate.net

The separation is typically performed on a reverse-phase column. researchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). researchgate.net Detection is achieved using a mass spectrometer in the positive ion mode with Multiple Reaction Monitoring (MRM), which provides high specificity by tracking the transition of a specific parent ion to a product ion. researchgate.net For EACA, the mass transition is frequently monitored from m/z 132.2 to m/z 79.2. researchgate.net The method is validated for linearity, accuracy, and precision according to regulatory guidelines. researchgate.net

| Parameter | Method 1 researchgate.net | Method 2 researchgate.net |

|---|---|---|

| Sample Type | Human Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation with Acetonitrile | Plasma Dilution (1:2040) |

| Chromatographic Column | Ace phenyl column | Reverse-phase column |

| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (B1210297) buffer (60:40) | Not specified |

| Flow Rate | 1.0 mL/min | Not specified |

| Run Time | 3.0 min | Not specified |

| Detection Mode | Positive Ion Mode (MRM) | Tandem Mass Spectrometry |

| Mass Transition (m/z) | 132.2 → 79.2 | Not specified |

| Linear Range | 0.3-80 µg/mL | 1-250 µg/mL |

| Internal Standard | Aminocaproic D6 acid | 7-aminoheptanoic acid |

Capillary Zone Electrophoresis (CZE) is an efficient separation technique driven by an electric field, offering high efficiency and low sample volume requirements. creative-proteomics.commdpi.com It separates molecules based on their charge-to-size ratio. While direct analysis of Boc-Epsilon-Aminocaproic acid by CZE is not extensively detailed in the provided literature, the principles of CZE are well-suited for the analysis of amino acids and their derivatives. creative-proteomics.com

In CZE, Epsilon-Aminocaproic acid itself is frequently used as a component in the background electrolyte (BGE) to analyze the charge heterogeneity of proteins like monoclonal antibodies. nih.govcasss.orgsciex.com The zwitterionic nature of EACA helps to minimize the electroosmotic flow, enabling high-resolution separations on bare fused silica (B1680970) capillaries. sciex.com

For the analysis of amino acid derivatives, CZE is often coupled with sensitive detection methods like laser-induced fluorescence (LIF) after derivatization of the amino group. nih.gov This approach allows for the determination of amino acids at very low concentrations. nih.gov The entire analysis, including in-capillary derivatization, can be automated and completed within 20 minutes. nih.gov Various detectors can be coupled with CZE, including ultraviolet (UV), mass spectrometry (MS), and electrochemical detectors (EC), each offering different advantages in sensitivity and selectivity for analyzing amino acids and their derivatives. creative-proteomics.com

Spectrophotometric Assays

Spectrophotometric methods provide a simple, cost-effective, and rapid means for the determination of Epsilon-Aminocaproic acid. These assays are typically based on the formation of a colored complex between the analyte and a specific reagent, with the absorbance of the resulting solution being proportional to the analyte's concentration.

One common approach involves a charge-transfer (CT) complexation reaction. niscpr.res.iningentaconnect.combenthamdirect.com In this method, EACA acts as an n-electron donor and reacts with a π-acceptor to form a colored CT complex. Reagents such as bromanil (B121756) (2,3,5,6-tetrabromo-1,4-benzoquinone) and p-nitrophenol have been successfully used as π-acceptors. niscpr.res.iningentaconnect.combenthamdirect.com The reaction conditions, such as pH, temperature, solvent, and reaction time, are optimized to achieve maximum and stable absorbance. niscpr.res.iningentaconnect.com For instance, the reaction with bromanil is carried out in a borax (B76245) buffer solution at 70°C, yielding a complex with a maximum absorption wavelength (λmax) of 352 nm. niscpr.res.in The reaction with p-nitrophenol occurs at room temperature in dimethyl sulfoxide (B87167), with a λmax of 425 nm. ingentaconnect.combenthamdirect.com

Another colorimetric method involves the coupling of EACA with ascorbic acid, which produces a colored product with absorption maxima at 390 nm and 530 nm. researchgate.net These methods are validated by establishing a linear relationship between absorbance and concentration (Beer's law) over a specific range and are successfully applied for the determination of EACA in pharmaceutical forms. niscpr.res.iningentaconnect.comresearchgate.net

| Reagent | Principle | Solvent/Buffer | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|---|

| Bromanil (TBBQ) niscpr.res.in | Charge-Transfer Complex | Borax Buffer | 352 | 2 - 8 | 1.16 x 10⁴ |

| p-Nitrophenol (PNP) ingentaconnect.combenthamdirect.com | Charge-Transfer Complex | Dimethyl Sulfoxide | 425 | 1 - 6 | 1.86 x 10⁴ |

| Ascorbic Acid researchgate.net | Coupling Reaction | Not specified | 390 and 530 | 4 - 20 | Not specified |

Application of Ion Exchange Resins in Purification and Analysis

Ion exchange chromatography (IEX) is a powerful technique used for the separation and purification of charged molecules, including amino acids like EACA. purolite.com The method relies on the reversible interaction between a charged analyte and an oppositely charged stationary phase (the ion exchange resin). purolite.comthermofisher.com This technique is widely used as a "cleanup" or sample preparation step to isolate amino acids from complex biological matrices prior to analysis by other methods like GC-MS or HPLC. nih.govnih.govnih.gov

For the purification of EACA, a cation exchange resin is typically used. nih.govnih.gov Since EACA is a basic amino acid, it carries a net positive charge at an acidic or neutral pH, allowing it to bind to a negatively charged cation exchange resin. nih.govpurdue.edu The sample, after acidification, is loaded onto the column containing the resin. nih.gov The resin retains the positively charged amino acids while neutral and negatively charged impurities are washed away. nih.govnih.gov The bound amino acids are then eluted from the resin using a solution with a high salt concentration or a high pH, such as ammonium hydroxide (B78521), which disrupts the electrostatic interactions. nih.gov

This purification strategy effectively concentrates the analyte and removes interfering substances. nih.gov For example, the AG 50W-X8 resin, a strong cation exchanger, has been used to retain amino acids from plasma samples before GC-MS analysis. nih.gov Similarly, the Biorex-70 resin, a weakly acidic cation exchanger, is employed for the selective isolation of basic amino acids from biological samples, yielding stable recoveries greater than 95%. nih.gov

| Resin Type | Description | Application in EACA/Amino Acid Analysis |

|---|---|---|

| AG 50W-X8 nih.govbio-rad.com | Strong Acid Cation Exchanger | Used to retain amino acids from acidified plasma samples prior to GC-MS analysis. |

| Biorex-70 nih.govbio-rad.com | Weak Acid Cation Exchanger | Used for the purification and fractionation of cationic molecules, including the selective isolation of basic amino acids from biological samples before HPLC analysis. |

Future Directions and Emerging Research Avenues

Exploration of Novel Boc-Epsilon-Aminocaproic Acid Derivatives

The core structure of Epsilon-Aminocaproic acid (EACA) provides a versatile scaffold for the development of novel derivatives with tailored biological activities. Research is actively exploring modifications to the parent molecule to enhance potency, specificity, and to introduce entirely new functionalities.

One significant area of investigation is the synthesis of EACA derivatives with antiplatelet activities. While EACA itself is known for its antifibrinolytic properties, this can sometimes be associated with thrombotic tendencies. nih.gov To mitigate this, researchers have synthesized derivatives such as ε-aminocaproyl-L-leucine hydrochloride and ε-aminocaproyl-L-(S-benzyl)-cysteine hydrochloride. nih.gov These compounds have been shown to be non-toxic to platelets and exhibit a stronger inhibition of ADP and collagen-induced platelet aggregation compared to EACA, suggesting a reduced thrombotic risk. nih.gov

Another promising frontier is the development of novel antifibrinolytic agents with improved efficacy. For instance, 1,2,3-triazole derivatives incorporating a terminal amine group and an oxadiazolone ring have been synthesized and studied. mdpi.com Computational and in vitro studies have shown that these new molecular entities can exhibit significantly improved activity over existing drugs, potentially allowing for lower therapeutic doses and reduced side effects. mdpi.com

The table below summarizes some of the novel EACA derivatives and their observed effects in research settings.

| Derivative Name | Modification | Observed Research Findings |

| ε-aminocaproyl-L-leucine hydrochloride | Dipeptide conjugate | Stronger inhibition of ADP and collagen-induced platelet aggregation compared to EACA. nih.gov |

| ε-aminocaproyl-L-(S-benzyl)-cysteine hydrochloride | Dipeptide conjugate | Showed significant antiplatelet activity without being toxic to platelets. nih.gov |

| 1,2,3-Triazole Derivatives of EACA | Heterocyclic modification | Provided a 2.5-fold improvement in antifibrinolytic activity over tranexamic acid in one study. mdpi.com |

Advanced Synthetic Strategies for Complex this compound Architectures

The utility of this compound extends far beyond its direct biological activity, serving as a critical building block in the synthesis of complex biomolecules and materials. nih.gov The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise addition of amino acid residues. nbinno.com

Advanced synthetic strategies are leveraging this compound's properties as a flexible, hydrophobic linker to create sophisticated molecular architectures. nih.gov In solid-phase peptide synthesis, its incorporation can introduce spacing and modify the conformational properties of the final peptide. nih.gov For example, it has been used to link an N-terminal tetrapeptide to a C-terminal dodecapeptide amide in a neuropeptide Y (NPY) analog, effectively mimicking a loop structure. nih.gov

Furthermore, this compound is a key component in the construction of antibody-drug conjugates (ADCs). The linker's chemistry, length, and stability are critical parameters that influence the efficacy and safety of the ADC. Synthetic strategies involve the use of coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to form stable amide bonds between the linker and other components of the conjugate. researchgate.net The development of polymer-bound Boc-linkers also facilitates the synthesis of peptidomimetics on a solid phase. nih.gov

Untapped Biochemical Pathways Influenced by Epsilon-Aminocaproic Acid

While the primary mechanism of Epsilon-Aminocaproic acid is the inhibition of plasminogen activation in the fibrinolytic system, emerging research suggests its influence extends to other biochemical pathways. patsnap.comnih.gov

One area of active investigation is its role in tissue engineering, particularly in the context of cartilage regeneration. Fibrin (B1330869) hydrogels, often used as scaffolds in cartilage tissue engineering, are susceptible to rapid degradation by plasmin. nih.govresearchgate.net Studies have shown that EACA can effectively inhibit this degradation, thereby preserving the integrity of the fibrin carrier. Importantly, research indicates that at concentrations sufficient to inhibit fibrinolysis, EACA does not negatively impact the chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells. nih.gov

Computational Chemistry and in Silico Modeling for Predictive Studies

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new chemical entities. These approaches are being applied to this compound and its derivatives to predict their biological activity and to understand their molecular interactions.

Structure-based virtual screening and molecular docking are being used to identify novel derivatives with enhanced properties. For example, computational models of the human NaV1.2 channel have been used to screen databases of fatty acids and their derivatives for potential antiseizure activity. mdpi.com Similar in silico methods can be applied to libraries of EACA derivatives to predict their binding affinity to targets like plasminogen. mdpi.com Molecular dynamics simulations can further elucidate the binding interactions and conformational flexibility of these ligands within the active site of a protein. mdpi.com

These computational studies are not only predictive but also provide a rationale for observed biological activity, guiding the design of next-generation molecules. For instance, in silico evaluations of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties can help in the early stages of drug development to select candidates with favorable pharmacokinetic profiles. mdpi.com

The following table outlines the application of computational methods in the study of EACA and related compounds.

| Computational Method | Application | Research Goal |

| Molecular Docking | Predicting the binding pose and affinity of EACA derivatives to plasminogen's lysine-binding sites. mdpi.com | To identify novel antifibrinolytic agents with higher potency. |

| Molecular Dynamics Simulations | Understanding the conformational flexibility and binding interactions of ligands within a protein's binding site. mdpi.com | To elucidate the mechanism of action at an atomic level. |

| In Silico ADME Prediction | Evaluating the drug-like properties of new derivatives, such as oral bioavailability and blood-brain barrier permeability. mdpi.com | To guide the selection of candidates for further experimental validation. |

Synergistic Applications with Other Chemical Entities in Research Platforms

The utility of this compound is significantly amplified when used in conjunction with other chemical entities. Its role as a linker is a prime example of this synergy, enabling the creation of multi-component systems with enhanced functionality. nih.gov

In the field of cancer theranostics, 6-Aminocaproic acid has been used as a linker to conjugate polyethylene (B3416737) glycol (PEG) to indocyanine green (ICG). nih.gov This modification resulted in nanomicelles with improved stability and higher photothermal conversion efficiency, holding promise for non-invasive cancer imaging and therapy. nih.gov

Bioconjugation technology heavily relies on linkers like this compound to create complex molecules such as antibody-drug conjugates (ADCs), fluorescent probes, and affinity ligands. The linker connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug), ensuring that the payload is delivered specifically to the target site. nih.gov The chemical properties of the linker are crucial for the stability of the conjugate in circulation and the efficient release of the payload within the target cells. nih.gov

The table below provides examples of synergistic applications involving this compound.

| Application Area | Synergistic Partner(s) | Function of this compound |